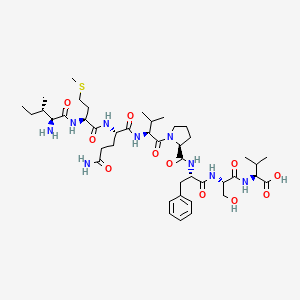
H-Ile-Met-Gln-Val-Pro-Phe-Ser-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH is a synthetic peptide composed of nine amino acids. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Applications De Recherche Scientifique
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins, to exert their effects. The pathways involved may include signal transduction, cellular communication, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: is similar to other peptides with sequences that include isoleucine, methionine, glutamine, valine, proline, phenylalanine, and serine.
H-Phenylalanine-Valine-OH: is a simpler peptide with only two amino acids but shares some structural similarities.
Uniqueness
The uniqueness of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH lies in its specific sequence, which determines its properties and interactions
Propriétés
Formule moléculaire |
C43H69N9O11S |
|---|---|
Poids moléculaire |
920.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H69N9O11S/c1-8-25(6)33(45)41(60)47-28(18-20-64-7)36(55)46-27(16-17-32(44)54)37(56)50-34(23(2)3)42(61)52-19-12-15-31(52)40(59)48-29(21-26-13-10-9-11-14-26)38(57)49-30(22-53)39(58)51-35(24(4)5)43(62)63/h9-11,13-14,23-25,27-31,33-35,53H,8,12,15-22,45H2,1-7H3,(H2,44,54)(H,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)(H,62,63)/t25-,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1 |
Clé InChI |
OICVWMLSLIUBQC-AHWKTCAKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


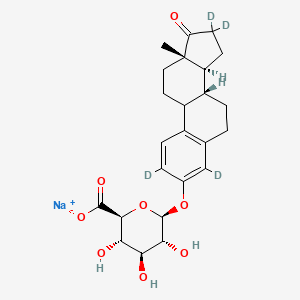
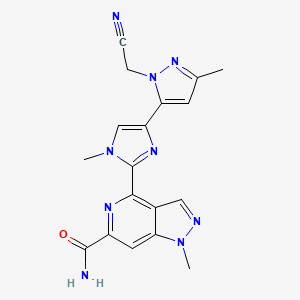

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
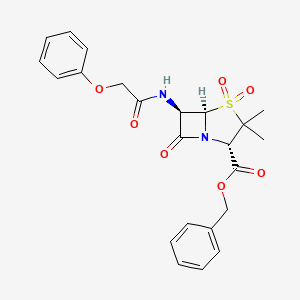
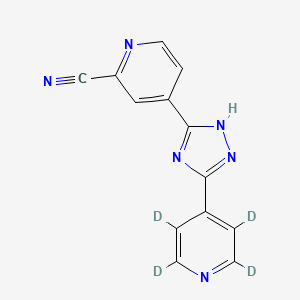

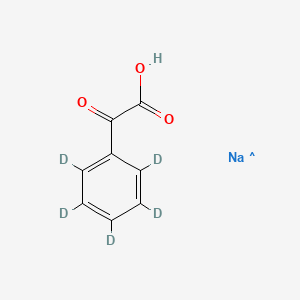
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
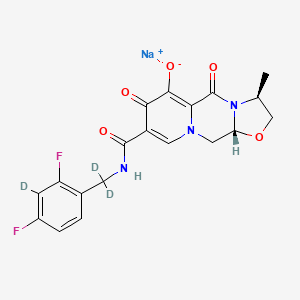
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)



